molecular formula C10H14N2O4S B5256751 5-(Ethylsulfamoyl)-2-methoxybenzamide

5-(Ethylsulfamoyl)-2-methoxybenzamide

Cat. No.: B5256751
M. Wt: 258.30 g/mol
InChI Key: YTUSCWGWNHOQIF-UHFFFAOYSA-N
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Description

5-(Ethylsulfamoyl)-2-methoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an ethylsulfamoyl group and a methoxy group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Ethylsulfamoyl)-2-methoxybenzamide typically involves the following steps:

    Nitration: The starting material, 2-methoxybenzoic acid, undergoes nitration to introduce a nitro group at the desired position on the benzene ring.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Sulfonation: The amino group is then sulfonated using ethylsulfonyl chloride in the presence of a base such as pyridine to form the ethylsulfamoyl group.

    Amidation: Finally, the carboxylic acid group is converted to an amide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and an amine source.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common industrial techniques include continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

5-(Ethylsulfamoyl)-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate.

    Reduction: The ethylsulfamoyl group can be reduced to an ethylsulfanyl group using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: 5-(Ethylsulfamoyl)-2-hydroxybenzamide.

    Reduction: 5-(Ethylsulfanyl)-2-methoxybenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

5-(Ethylsulfamoyl)-2-methoxybenzamide has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It has been studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(Ethylsulfamoyl)-2-methoxybenzamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but it is thought to influence signal transduction pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    5-(Methylsulfamoyl)-2-methoxybenzamide: Similar structure but with a methylsulfamoyl group instead of an ethylsulfamoyl group.

    5-(Ethylsulfamoyl)-2-hydroxybenzamide: Similar structure but with a hydroxyl group instead of a methoxy group.

    5-(Ethylsulfanyl)-2-methoxybenzamide: Similar structure but with an ethylsulfanyl group instead of an ethylsulfamoyl group.

Uniqueness

5-(Ethylsulfamoyl)-2-methoxybenzamide is unique due to the presence of both an ethylsulfamoyl group and a methoxy group on the benzamide core. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in scientific research and industry.

Properties

IUPAC Name

5-(ethylsulfamoyl)-2-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4S/c1-3-12-17(14,15)7-4-5-9(16-2)8(6-7)10(11)13/h4-6,12H,3H2,1-2H3,(H2,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTUSCWGWNHOQIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC(=C(C=C1)OC)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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